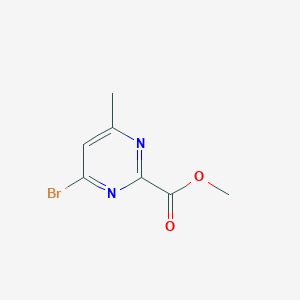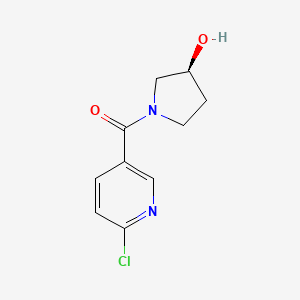
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, commonly known as 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylic acid, is a versatile organic compound with a wide range of applications across many scientific fields. It is a colorless solid that can be synthesized via a number of methods and is a key intermediate in the synthesis of a variety of compounds. In addition to its synthetic applications, 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylic acid has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.
Applications De Recherche Scientifique
Binding Energy Studies and Functional Group Analysis
Research by Jansen and van Bekkum (1995) delves into the binding energy of various functional groups on activated carbon, including pyrrolidine and pyridine derivatives. This study provides insights into the chemical properties and potential applications of compounds like "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol" in materials science, particularly in the context of activated carbon's surface chemistry (Jansen & van Bekkum, 1995).
Catalysis and Organic Synthesis
Singh, Singh, and Singh (2009) explore the synthesis and structure of half-sandwich complexes with seleno and thio derivatives of pyrrolidine, highlighting their application as catalysts for organic reactions. This research could indicate the potential catalytic applications of pyrrolidine derivatives, including "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol," in facilitating various organic transformations (Singh, Singh, & Singh, 2009).
Structural and Crystallographic Studies
Moustafa and Girgis (2007) provide structural insights into pyridine derivatives through X-ray crystallography, offering valuable information on the molecular configuration and potential intermolecular interactions of compounds similar to "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol." Such studies are crucial for understanding the material properties and designing new molecules with desired characteristics (Moustafa & Girgis, 2007).
Pyrrole and Derivative Chemistry
Anderson and Liu (2000) discuss the chemistry of pyrrole and its derivatives, highlighting their significance in biological molecules and synthetic applications. This research could shed light on the broader implications of pyrrolidine derivatives in biological systems and their potential utility in synthetic chemistry (Anderson & Liu, 2000).
Antimicrobial Activities and DNA Interaction Studies
Evecen et al. (2017) investigate the antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine, providing a foundation for understanding how pyridine derivatives, including "(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol," might interact with biological systems and their potential applications in medicinal chemistry (Evecen, Kara, İdil, & Tanak, 2017).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
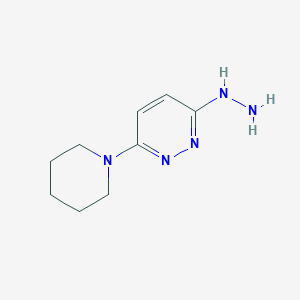
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
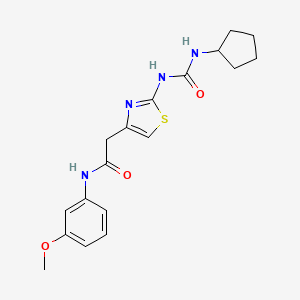
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)
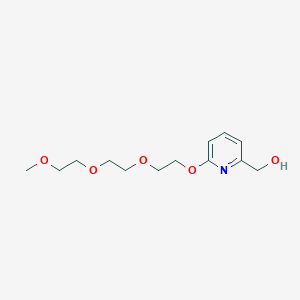
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
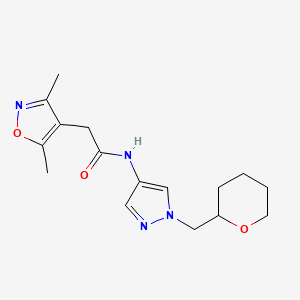
![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)
